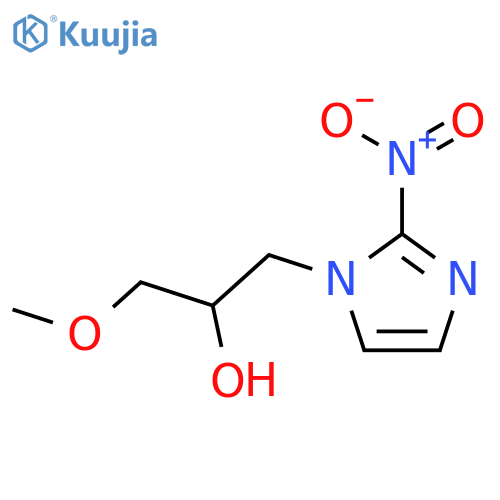Cas no 13551-87-6 (Misonidazole)

Misonidazole structure
Misonidazole 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole-1-ethanol,a-(methoxymethyl)-2-nitro-
- 1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol
- misonidazole
- 1-(2'-hydroxy-3'-methoxypropyl)-2-nitroimidazole
- 1-(2-Hydroxy-3-methoxypropyl)-2-nitroimidazole
- 1-(2-nitro-1-imidazolyl)-3-methoxypropanol
- 1-methoxy-3-(2-nitro-imidazol-1-yl)-propan-2-ol
- 2-nitroimidazole-1-(2-methoxymethyl)ethanol
- CCRIS 1160
- EINECS 236-931-6
- misonidazol
- Misonidazol [INN-Spanish]
- Misonidazolum [INN-Latin]
- Ro 7-0582
- SRI 1354
- SRI-1354
- Ro-07-0582
- NSC-261037
- Aids028846
- Aids-028846
- 1-(2-NITRO-1-IMIDAZOLYL-1)3-METHOXYPROPANOL
- α-(Methoxymethyl)-2-nitro-1H-imidazole-1-ethanol
- 1H-Imidazole-1-ethanol, .alpha.-(methoxymethyl)-2-nitro-
- NCGC00241115-01
- MLS003115361
- Q6875874
- SR 1354
- NS00053408
- alpha-(Methoxymethyl)-2-nitro-1H-imidazole-1-ethanol
- .alpha.-(Methoxymethyl)-2-nitroimidazole-1-ethanol
- BRN 0613655
- MISONIDAZOLE [WHO-DD]
- Ro 07-0582
- 95120-44-8
- EN300-180393
- DB11716
- Imidazole-1-ethanol, .alpha.-(methoxymethyl)-2-nitro-
- SMR001830939
- 13551-87-6
- CHEMBL42161
- D05052
- AKOS027322846
- OBBCSXFCDPPXOL-UHFFFAOYSA-N
- UNII-8FE7LTN8XE
- 1-methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol
- 1-methoxy-3-(2-nitro-1H-imidazol-1-yl)-2-propanol
- Ro-7-0582
- Misonidazole [USAN:INN:BAN]
- 1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-
- Ro 7-0582; SR 1354
- Misonidazole (USAN/INN)
- SCHEMBL51943
- MISONIDAZOLE [MART.]
- MISONIDAZOLE [INN]
- HY-105061
- Ro-70582
- NSC-261,037
- NCI60_002086
- Misonidazolum
- MISONIDAZOLE [USAN]
- DTXSID80864420
- 1-(2-NITRO-1-IMIDAZOLYL)-3-METHOXY-2-PROPANOL
- 8FE7LTN8XE
- (+-)-Misonidazole
- CS-0024849
- NSC261037
- alpha-(Methoxymethyl)-2-nitroimidazole-1-ethanol
- TS-08213
- BRD-A16263897-001-06-6
- G89726
- CHEBI:230671
- DA-55501
- Misonidazole
-
- MDL: MFCD00866600
- インチ: InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3
- InChIKey: OBBCSXFCDPPXOL-UHFFFAOYSA-N
- ほほえんだ: COCC(CN1C=CN=C1[N+](=O)[O-])O
計算された属性
- せいみつぶんしりょう: 201.07503
- どういたいしつりょう: 201.074956
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 93.1
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.3983 (rough estimate)
- ふってん: 339.09°C (rough estimate)
- フラッシュポイント: 219°C
- 屈折率: 1.6500 (estimate)
- PSA: 90.42
- LogP: 0.32180
Misonidazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1095899-250mg |
Misonidazole |
13551-87-6 | 98% | 250mg |
¥3705 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1095899-100mg |
Misonidazole |
13551-87-6 | 98% | 100mg |
¥2074 | 2023-04-15 | |
| TRC | M368700-10mg |
Misonidazole |
13551-87-6 | 10mg |
$ 115.00 | 2023-09-06 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16904-1mg |
Misonidazole |
13551-87-6 | 98% | 1mg |
¥744.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16904-5mg |
Misonidazole |
13551-87-6 | 98% | 5mg |
¥1211.00 | 2023-09-09 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21899-500mg |
Misonidazole |
13551-87-6 | 95.00% | 500mg |
¥ 12320 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21899-200 mg |
Misonidazole |
13551-87-6 | 95.00% | 200mg |
¥10926.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16904-50mg |
Misonidazole |
13551-87-6 | 98% | 50mg |
¥4003.00 | 2023-09-09 | |
| Enamine | EN300-180393-5.0g |
1-methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol |
13551-87-6 | 5g |
$2776.0 | 2023-06-02 | ||
| Enamine | EN300-180393-10.0g |
1-methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol |
13551-87-6 | 10g |
$4116.0 | 2023-06-02 |
Misonidazole 関連文献
-
Sara M. A. Pinto,Mário J. F. Calvete,Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Mariana B. Laranjo,Ana M. S. Cardoso,M. Margarida C. A. Castro,Christopher M. A. Brett,Mariette M. Pereira,éva Tóth,Carlos F. G. C. Geraldes Dalton Trans. 2019 48 3249
-
Lassi Pihlava,Marta Berholts,Johannes Niskanen,Anton Vladyka,Kuno Kooser,Christian Str?hlman,Per Eng-Johnsson,Antti Kivim?ki,Edwin Kukk Phys. Chem. Chem. Phys. 2023 25 13004
-
Aravindkumar Sundaram,Ling Peng,Luxiao Chai,Zhongjian Xie,Joice Sophia Ponraj,Xiangjiang Wang,Guiqing Wang,Bin Zhang,Guohui Nie,Ni Xie,Manavalan Rajesh Kumar,Han Zhang Nanoscale 2020 12 21497
-
Imran Ali,Mohammad Nadeem Lone,Haasan Y. Aboul-Enein Med. Chem. Commun. 2017 8 1742
-
Yuan Zhang,Xiao Han,Yuan Liu,Shuang Wang,Xianlin Han,Cui Cheng Mater. Adv. 2022 3 3709
13551-87-6 (Misonidazole) 関連製品
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:13551-87-6)Misonidazole

清らかである:99%
はかる:1g
価格 ($):618